

Application Notes and Protocols: AMY-101 in the Study of C3 Glomerulopathy Pathogenesis

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Compound of Interest

Compound Name: Amy-101

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Introduction

C3 Glomerulopathy (C3G) is a group of rare and severe kidney diseases characterized by the dysregulation of the complement system's alternative pathway.[1] This leads to the dominant deposition of C3 complement fragments in the glomeruli, causing inflammation and progressive kidney damage. **AMY-101**, a synthetic peptide analog of compstatin (also known as Cp40), is a potent inhibitor of complement component C3. By targeting the central component of the complement cascade, **AMY-101** offers a promising therapeutic strategy for C3G.[2][3] These application notes provide a summary of the preclinical data for **AMY-101** in C3G and detailed protocols for its use in in vitro models to study the disease's pathogenesis.

Mechanism of Action of AMY-101

AMY-101 is a 14-amino-acid cyclic peptide that binds to C3 and its activated form, C3b.[2][3] This binding prevents the cleavage of C3 into its active fragments, C3a and C3b, thereby halting the amplification of the complement cascade. This inhibition occurs at a central point in the complement system, effectively blocking all three pathways of complement activation (classical, lectin, and alternative). In C3G, where the alternative pathway is constitutively active, **AMY-101**'s ability to block the C3 amplification loop is key to its therapeutic potential.

Preclinical Data Summary

In vitro studies using serum from patients with C3G have demonstrated the efficacy of **AMY-101** (Cp40) in correcting complement dysregulation. The following tables summarize the key findings from a pivotal study by Zhang et al. (2015).

Experiment	Patient Cohort	Key Finding	AMY-101 (Cp40) Concentration
Inhibition of Abnormal Hemolysis	9 C3G Patients (7 DDD, 2 C3GN)	Prevention of sheep erythrocyte lysis in patient sera.	10 μ M
Inhibition of Abnormal C3 Conversion	9 C3G Patients (7 DDD, 2 C3GN)	Prevention of the generation of C3 degradation products (iC3b).	10 μ M
Inhibition of C3 Nephritic Factor (C3Nef) Activity	13 C3G Patients (5 DDD, 8 C3GN)	Prevention of hemolysis in a C3Nef-sensitized hemolytic assay.	5 μ M
Inhibition of C4 Nephritic Factor (C4Nef) Activity	3 C3G Patients	Prevention of C5 convertase formation.	Not specified

DDD: Dense Deposit Disease; C3GN: C3 Glomerulonephritis

Experimental Protocols

Here are detailed protocols for key in vitro experiments to study the effect of **AMY-101** on C3G pathogenesis, based on the methodologies described in the literature.

Alternative Pathway Hemolytic Assay with Patient Serum

This assay assesses the ability of **AMY-101** to inhibit the spontaneous, abnormal complement activation characteristic of C3G patient serum.

Materials:

- Serum from C3G patients and healthy donors (Normal Human Serum, NHS)
- **AMY-101** (Cp40)
- Sheep erythrocytes
- Magnesium-EGTA buffer (Mg²⁺-EGTA)
- Phosphate-buffered saline (PBS)
- Spectrophotometer

Protocol:

- Wash sheep erythrocytes three times with PBS.
- Resuspend erythrocytes in Mg²⁺-EGTA buffer to a final concentration of 2×10^8 cells/mL.
- In a 96-well plate, mix 50 μ L of patient serum with 50 μ L of Mg²⁺-EGTA buffer containing various concentrations of **AMY-101** (e.g., 0-20 μ M). Include a no-inhibitor control.
- Add 50 μ L of the washed sheep erythrocyte suspension to each well.
- Incubate the plate at 37°C for 30 minutes.
- Centrifuge the plate at 1000 x g for 5 minutes.
- Transfer 100 μ L of the supernatant to a new 96-well plate.
- Measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.
- Calculate the percentage of hemolysis relative to a 100% lysis control (erythrocytes in water).

Immunofixation Electrophoresis for C3 Conversion

This protocol evaluates the effect of **AMY-101** on the generation of C3 breakdown products in the presence of patient serum.

Materials:

- Serum from C3G patients and healthy donors (NHS)
- **AMY-101** (Cp40)
- Normal human serum (as an exogenous C3 source)
- Mg²⁺-EGTA buffer
- EDTA buffer
- Immunofixation electrophoresis system and reagents for C3

Protocol:

- Mix patient serum with pooled normal human serum (PNS) as a source of C3.
- Incubate the serum mixture in the presence or absence of **AMY-101** (e.g., 10 µM) in either Mg²⁺-EGTA buffer (to allow alternative pathway activation) or EDTA buffer (as a negative control) at 37°C for 30 minutes.
- Perform immunofixation electrophoresis for C3 on the treated serum samples according to the manufacturer's instructions.
- Analyze the resulting gel for the presence of C3 conversion products, such as iC3b.[\[4\]](#)
- Quantify the percentage of C3 conversion.[\[4\]](#)

C3 Nephritic Factor (C3Nef) Activity Assay

This assay determines if **AMY-101** can block the stabilizing effect of C3Nefs on the C3 convertase.

Materials:

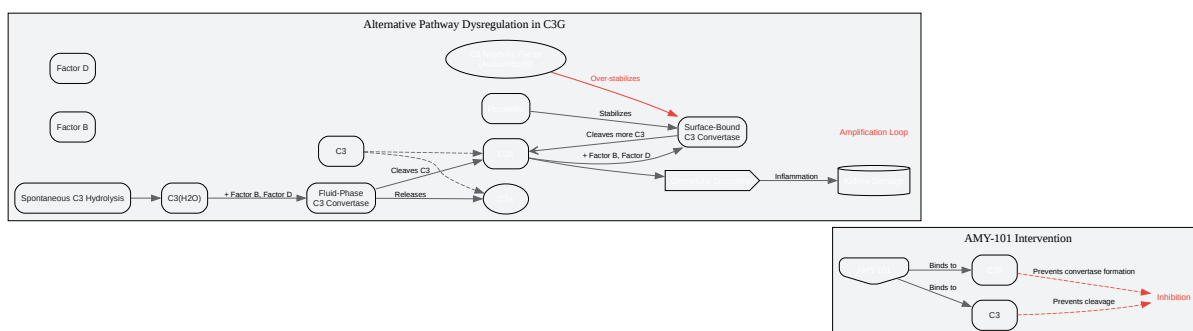
- IgG purified from C3G patients with known C3Nef activity
- Normal Human Serum (NHS)
- **AMY-101** (Cp40)
- Sheep erythrocytes
- Buffers and reagents for C3 convertase formation (e.g., Factor B, Factor D)
- Rat serum-EDTA (as a source of terminal complement components)

Protocol:

- Prepare C3b-coated sheep erythrocytes.
- Incubate the C3b-coated erythrocytes with purified patient IgG (containing C3Nefs) and NHS (as a source of complement factors) in the presence or absence of **AMY-101** (e.g., 5 μ M).
- Allow the C3 convertase to form and be stabilized by the C3Nefs.
- Wash the erythrocytes to remove unbound components.
- Add rat serum-EDTA to the erythrocytes to allow for the formation of the membrane attack complex and subsequent lysis.
- Quantify hemolysis as described in the hemolytic assay protocol.

Visualizations

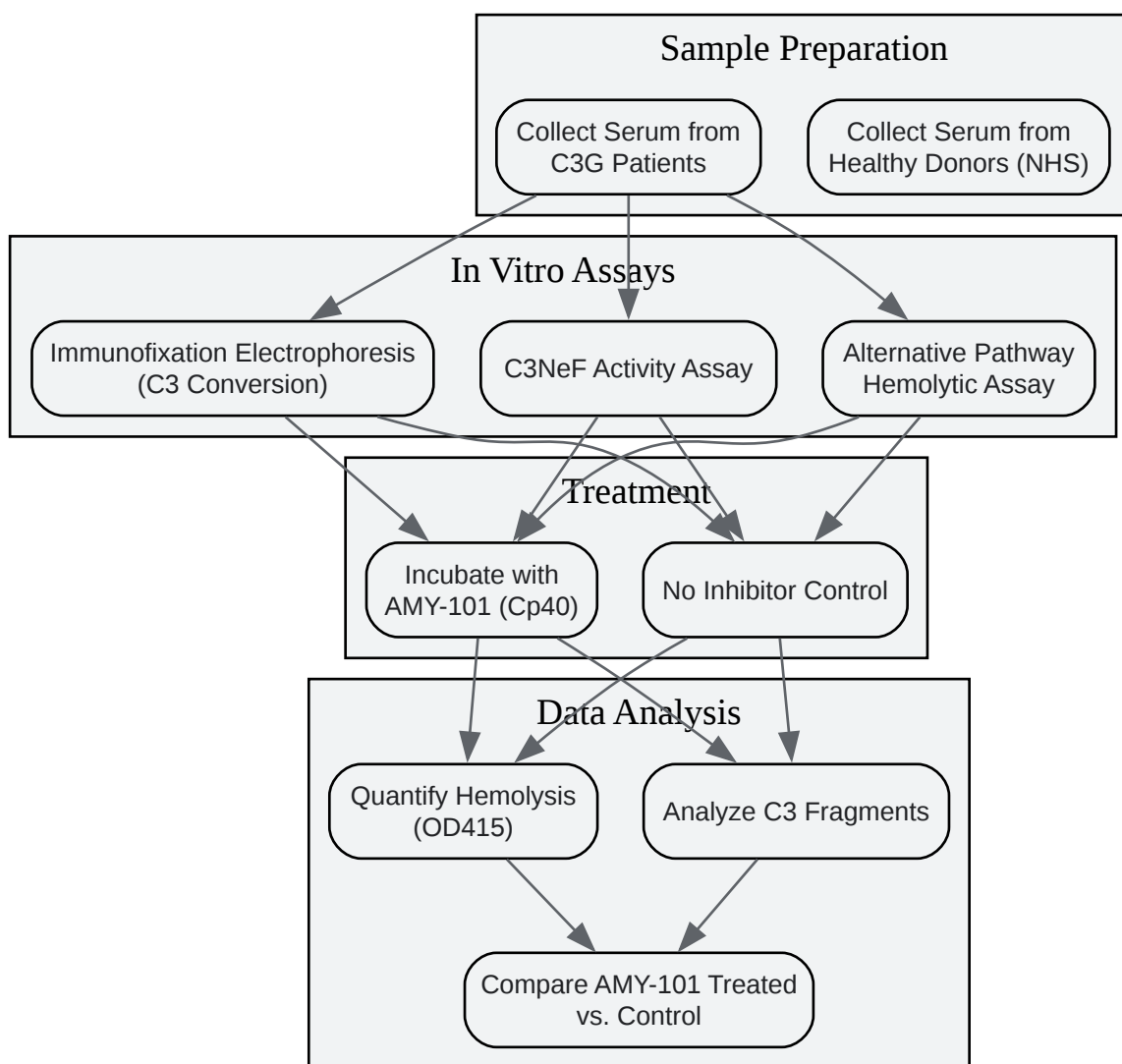
C3G Pathogenesis and **AMY-101** Intervention



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Caption: C3G pathogenesis is driven by over-activation of the alternative complement pathway.

Experimental Workflow for Testing AMY-101 Efficacy



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Caption: Workflow for evaluating **AMY-101**'s efficacy in C3G patient samples.

Conclusion

AMY-101 demonstrates significant potential as a therapeutic agent for C3G by effectively inhibiting the central component of the complement system. The in vitro data strongly support its ability to correct the underlying complement dysregulation in C3G. The provided protocols offer a framework for researchers to further investigate the pathogenesis of C3G and the therapeutic effects of C3 inhibitors like **AMY-101**. These studies are crucial for advancing our understanding of this complex disease and for the development of targeted therapies.

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